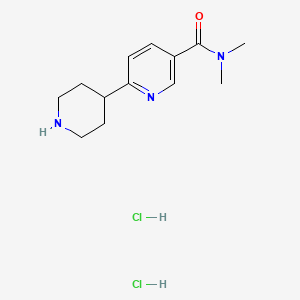

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFYZAPYKZULNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation

The core step in synthesizing N,N-Dimethyl-6-piperidin-4-ylnicotinamide involves amide bond formation between the nicotinic acid derivative and the piperidin-4-yl amine. Two main approaches are reported for amide synthesis:

Carbodiimide-Mediated Coupling: Using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of dimethyl sulfoxide (DMSO) as solvent, the carboxylic acid of nicotinic acid derivatives reacts with the amine to form the amide bond efficiently under mild conditions.

HATU-Mediated Coupling: The use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with a base such as N,N-diisopropylethylamine (DIPEA) facilitates amide bond formation with high yields and selectivity. This method is effective for sterically hindered or sensitive substrates.

Table 1. Typical Amide Formation Conditions

| Method | Coupling Agent | Base | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Method 1 | EDC | None or DIPEA | DMSO | Room Temp | 1-12 hours | Mild, suitable for sensitive groups |

| Method 2 | HATU | DIPEA | DMSO | Room Temp | 1-12 hours | High efficiency, common in medicinal chemistry |

Piperidine Substitution and Dimethylation

The introduction of the piperidin-4-yl group can be achieved by reacting the nicotinamide intermediate with piperidine derivatives. Subsequent dimethylation of amine groups can be performed by:

- Alkylation with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Reductive amination using formaldehyde and a reducing agent to introduce N,N-dimethyl groups selectively.

These reactions typically require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free base compound into its dihydrochloride salt to improve stability, solubility, and crystallinity. This is commonly done by:

Treating the free amine compound with hydrochloric acid gas or aqueous hydrochloric acid under controlled temperature (often 0–5 °C) to precipitate the dihydrochloride salt.

The salt formation is followed by filtration, washing with cold solvents, and drying under vacuum.

Detailed Research Findings and Examples

Example Synthetic Route (Adapted from Related Nicotinamide Derivatives)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Nicotinic acid derivative + piperidin-4-yl amine, EDC, DMSO, RT, 12 h | Formation of 6-piperidin-4-ylnicotinamide intermediate |

| 2 | Intermediate + methyl iodide, DIPEA, acetonitrile, reflux 9 h | N,N-Dimethylation of amine groups |

| 3 | Treatment with HCl gas or 2 eq. aqueous HCl, 0–5 °C, precipitation | Formation of dihydrochloride salt |

Process Optimization Notes

- Use of excess base (e.g., DIPEA) improves coupling efficiency and suppresses side reactions.

- Dimethylation requires stoichiometric control to avoid quaternary ammonium salt formation.

- Salt precipitation at low temperature enhances purity and yield of dihydrochloride.

Comparative Analysis of Preparation Methods

| Aspect | Carbodiimide Coupling (EDC) | HATU Coupling | Direct Acidification for Salt Formation |

|---|---|---|---|

| Reaction Conditions | Mild, room temperature | Mild, room temperature | Low temperature (0–5 °C) |

| Efficiency | Moderate to high | High | High |

| Purification Complexity | Moderate | Moderate | Low (precipitation) |

| Suitability for Scale-Up | Good | Good | Excellent |

| Side Reactions | Possible urea byproducts | Minimal | Minimal |

Scientific Research Applications

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives with Piperidine Substituents

(a) 6-(Piperidin-3-yl)nicotinamide Dihydrochloride

- Key Differences :

(b) 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

- Key Differences: Backbone Structure: Tetrahydroisoquinoline instead of nicotinamide. Applications: Likely used in neurological research due to the isoquinoline scaffold’s prevalence in CNS-targeting drugs .

(c) 4-[2-(1-Piperidinyl)ethoxy]phenol

- Key Differences: Functional Groups: Phenolic hydroxyl group vs. nicotinamide’s carboxamide. Applications: Potential use in adrenergic receptor modulation due to the phenoxy-piperidine motif .

Dihydrochloride Salts of Pharmacological Relevance

(a) Pirbuterol Dihydrochloride

- Structure : β₂-adrenergic agonist with a pyridine core and tertiary amine.

- Comparison : Unlike the target compound, Pirbuterol is clinically used for bronchodilation, highlighting how dihydrochloride salts enhance solubility for drug delivery .

(b) N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (TMPD)

Cytotoxicity and Radiosensitization Potential

- Evidence from Homodimeric Disulfide Analogs: Compounds like N-cinnamoylcysteamine (IC₅₀ values reported) demonstrate that dihydrochloride salts can enhance cellular uptake and cytotoxicity.

Tabulated Comparison of Key Compounds

Biological Activity

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound acts primarily as an antagonist to specific receptors involved in inflammatory processes. Its activity is linked to the modulation of prostaglandin pathways, particularly through inhibition of the hematopoietic prostaglandin D synthase (H-PGDS) enzyme, which plays a crucial role in allergic and inflammatory responses. By inhibiting H-PGDS, this compound may reduce the synthesis of prostaglandin D2 (PGD2), a mediator associated with various allergic conditions such as asthma and allergic rhinitis .

Biological Activity

The compound has been evaluated for its effects on various biological systems. Key findings include:

- Anti-inflammatory Properties : Studies suggest that this compound can significantly reduce inflammation markers in vitro and in vivo. This is particularly relevant in models of asthma where PGD2 levels are elevated .

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neuroinflammatory pathways. In models of neurodegenerative diseases, it has been shown to mitigate oxidative stress and neuronal damage .

- Antifibrotic Activity : The compound has demonstrated potential antifibrotic effects, inhibiting collagen synthesis in cell cultures, which could be beneficial in treating fibrotic diseases .

Case Studies

Several studies have explored the biological activity of this compound:

- Asthma Model :

- Neurodegeneration :

- Fibrosis :

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride, and how is purity ensured?

The compound is typically synthesized by reacting the free base form (N,N-Dimethyl-6-piperidin-4-ylnicotinamide) with hydrochloric acid (HCl) in a polar solvent like ethanol or water. The dihydrochloride salt precipitates upon acidification and is purified via recrystallization or column chromatography. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton and carbon environments, confirming the piperidine and nicotinamide moieties.

- Mass spectrometry (MS) determines molecular weight and fragmentation patterns (e.g., ESI-MS in positive ion mode).

- X-ray crystallography (if single crystals are obtainable) resolves absolute stereochemistry and salt formation .

- Thermogravimetric analysis (TGA) assesses hygroscopicity and thermal stability, critical for storage conditions .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Dihydrochloride salts generally exhibit high solubility in water and polar solvents (e.g., DMSO, ethanol). Stability studies should include:

- pH-dependent degradation assays (e.g., 1–13 pH range at 37°C for 24–72 hours) monitored via HPLC.

- Light and temperature sensitivity tests (e.g., ICH guidelines Q1A–Q1E). For example, highlights GC-FID methods to track degradation products in soil matrices, adaptable to aqueous systems .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Cellular uptake studies : Use fluorescently tagged analogs or radiolabeled (³H/¹⁴C) versions to track intracellular localization.

- Receptor binding assays : Screen against GPCRs (e.g., histamine or nicotinic acetylcholine receptors) via competitive binding with known ligands (e.g., ).

- Molecular dynamics simulations : Model interactions with lipid bilayers or protein targets, leveraging cationic properties similar to octenidine’s membrane disruption .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma/tissue concentrations (LC-MS/MS) and correlate with observed effects.

- Metabolite profiling : Identify active/inactive metabolites using high-resolution MS (HRMS). For example, employs isotope-labeled standards (e.g., deuterated analogs) to distinguish parent compounds from metabolites .

- Dose-response studies in multiple species : Address species-specific metabolic differences, as seen in octenidine’s anti-pseudomonal efficacy in burn models .

Q. How can analytical methods be optimized for quantifying trace impurities or degradation products?

- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂), then quantify impurities via ultra-HPLC (UHPLC) with tandem MS detection.

- Validation parameters : Include limits of detection (LOD < 0.1%), linearity (R² > 0.999), and precision (%RSD < 2%) per ICH Q2(R1). ’s GC-FID protocol for soil analysis provides a template for method robustness .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.